2-(Ethylsulfanyl)propanenitrile
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Overview
Description
2-(Ethylsulfanyl)propanenitrile, also known as 1-cyano-2-(ethylthio)propane, is an organic compound with the molecular formula C5H9NS and a molecular weight of 115.19 g/mol. This compound is characterized by the presence of an ethylsulfanyl group attached to a propanenitrile backbone, making it an interesting subject for research due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(Ethylsulfanyl)propanenitrile can be achieved through various synthetic routesThe reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Ethylsulfanyl)propanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis of the nitrile group results in the formation of carboxylic acids or amides.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(Ethylsulfanyl)propanenitrile has been the subject of research in various fields due to its interesting physical and chemical properties In chemistry, it is used as a building block for the synthesis of more complex moleculesIn the industry, it may be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism by which 2-(Ethylsulfanyl)propanenitrile exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is reduced to a primary amine through the transfer of electrons from the reducing agent to the nitrile carbon, resulting in the formation of a new carbon-nitrogen bond . The molecular targets and pathways involved in these reactions are typically the functional groups present in the compound, such as the nitrile and ethylsulfanyl groups.
Comparison with Similar Compounds
2-(Ethylsulfanyl)propanenitrile can be compared with other similar compounds, such as:
2-(Methylsulfanyl)propanenitrile: This compound has a methylsulfanyl group instead of an ethylsulfanyl group, resulting in different physical and chemical properties.
2-(Ethylsulfanyl)butanenitrile: This compound has a butanenitrile backbone instead of a propanenitrile backbone, leading to variations in reactivity and applications.
Properties
IUPAC Name |
2-ethylsulfanylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-3-7-5(2)4-6/h5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOIVFPLDQYDNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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